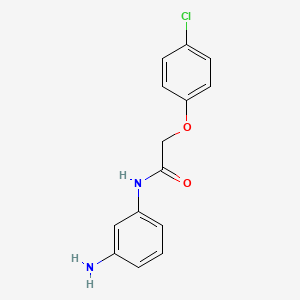

N-(3-Aminophenyl)-2-(4-chlorophenoxy)acetamide

Description

Properties

IUPAC Name |

N-(3-aminophenyl)-2-(4-chlorophenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O2/c15-10-4-6-13(7-5-10)19-9-14(18)17-12-3-1-2-11(16)8-12/h1-8H,9,16H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPVXEDOTNRGCEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)COC2=CC=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Coupling Using TBTU and 2,6-Lutidine in Dichloromethane (DCM)

A highly efficient method involves the use of the coupling reagent TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) combined with 2,6-lutidine as a base in dry DCM solvent at controlled temperatures (0–30 °C). This method was successfully applied for the synthesis of closely related compounds such as N-(2-aminophenyl)-2-(4-chlorophenoxy)acetamide, which is structurally analogous to the target compound but with the amino group at the 2-position instead of 3-position on the phenyl ring.

- The acyl component (e.g., 4-chlorophenoxyacetic acid or its activated form) is dissolved in dry DCM.

- 2,6-lutidine is added to neutralize generated acid.

- The amine (3-aminophenyl derivative) is added, and the mixture is stirred at 25–30 °C.

- TBTU is added slowly at low temperature (0–5 °C) to activate the acid and promote amide bond formation.

- The reaction is stirred overnight and monitored by thin-layer chromatography (TLC).

- Work-up involves washing with acid, water, and brine, drying over sodium sulfate, and concentration to yield the amide product.

- Final purification is typically by recrystallization from ethanol.

One-Pot Synthesis via In Situ Acid Chloride Formation Using Phosphorus Trichloride (PCl3)

Another method, particularly for related chlorophenoxyacetamide derivatives, involves one-pot formation of acid chlorides from carboxylic acids using phosphorus trichloride (PCl3), followed by direct reaction with the aromatic amine without isolation of the acid chloride intermediate.

- Salicylic acid derivatives are iodinated or chlorinated as needed.

- PCl3 is added to convert the acid to the acid chloride in situ.

- The amine is added directly to the reaction mixture.

- The reaction proceeds in solvents such as xylene or toluene under reflux.

- This method avoids handling unstable acid chlorides separately.

- Reported yields for condensation reactions using this method are high (up to 82% with xylene solvent).

This method is advantageous for scale-up and industrial synthesis due to fewer isolation steps and better overall yield.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The TBTU coupling method provides a robust and reproducible route to amides like N-(3-aminophenyl)-2-(4-chlorophenoxy)acetamide with excellent spectral and crystallographic confirmation.

- The in situ acid chloride method using PCl3 is industrially relevant and avoids the isolation of sensitive intermediates, improving safety and yield.

- Alternative routes involving hydrazide intermediates are more complex and suited for derivatives with additional heterocyclic functionalities rather than the simple amide target.

- Analytical techniques such as TLC, NMR (1H and 13C), FT-IR, mass spectrometry, and X-ray crystallography are critical for confirming the structure and purity of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(3-Aminophenyl)-2-(4-chlorophenoxy)acetamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; often in solvents like ethanol or tetrahydrofuran.

Substitution: Alkyl halides, acyl chlorides; usually in the presence of a base like triethylamine.

Major Products Formed:

Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted amides or amines.

Scientific Research Applications

Chemistry: N-(3-Aminophenyl)-2-(4-chlorophenoxy)acetamide is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a precursor for the synthesis of biologically active molecules.

Medicine: The compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry: In industrial applications, N-(3-Aminophenyl)-2-(4-chlorophenoxy)acetamide is used in the production of specialty chemicals and materials. Its unique chemical structure allows for the development of materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-Aminophenyl)-2-(4-chlorophenoxy)acetamide involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological macromolecules, while the chlorophenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Pharmacological Profiles of Selected Analogues

Key Findings:

Antimicrobial Activity : Compounds with 1,3,4-oxadiazole-thiol cores (e.g., 7o) exhibit superior antibacterial activity against Gram-negative strains compared to simpler acetamides, likely due to enhanced membrane penetration and enzyme inhibition (e.g., α-chymotrypsin) .

Enzyme Inhibition: Quinazolinone derivatives (e.g., 7b) show moderate HCV NS5B inhibition, while pyridine-containing acetamides (e.g., 5RGZ) achieve stronger protease binding via heterocyclic interactions .

Anticancer Potential: Thiazolidinone-thioxo derivatives (e.g., 3.1.3) demonstrate nanomolar cytotoxicity, attributed to redox modulation and DNA intercalation, outperforming methoxyphenyl-substituted analogs .

Toxicity and Selectivity

- Cytotoxicity: Oxadiazole derivatives () exhibited lower cytotoxicity in mammalian cell lines compared to thiazolidinones, suggesting a safer profile for antimicrobial applications .

- Selectivity: Pyridazinone-based acetamides () showed FPR2 receptor specificity over FPR1, highlighting the role of substituent positioning in target discrimination .

Biological Activity

N-(3-Aminophenyl)-2-(4-chlorophenoxy)acetamide is a synthetic organic compound with notable biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

Molecular Characteristics:

- Molecular Formula : C14H11Cl2N2O2

- Molecular Weight : 345.61 g/mol

- Functional Groups : Acetamide, amino, and chlorophenoxy moieties

| Feature | Description |

|---|---|

| Molecular Formula | C14H11Cl2N2O2 |

| Molecular Weight | 345.61 g/mol |

| Functional Groups | Acetamide, Amino, Chlorophenoxy |

N-(3-Aminophenyl)-2-(4-chlorophenoxy)acetamide exerts its biological effects primarily through interaction with specific molecular targets such as enzymes and receptors. This compound may modulate enzymatic activity and receptor function, leading to various biological effects including:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical metabolic pathways.

- Modulation of Receptor Function : It can alter signaling pathways by interacting with specific receptors.

Antimicrobial Properties

Research indicates that N-(3-Aminophenyl)-2-(4-chlorophenoxy)acetamide possesses significant antimicrobial properties. In a study screening various N-substituted phenyl-2-chloroacetamides, compounds with similar structures demonstrated effectiveness against Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing moderate activity against Gram-negative bacteria and fungi such as Candida albicans .

Anticancer Activity

The compound has also been investigated for its anticancer potential. A study highlighted that derivatives of similar compounds exhibited high in vitro potency against various cancer cell lines, including melanoma and pancreatic cancer. The lead compound in this class induced apoptosis and autophagy in cancer cells, demonstrating promising pharmacokinetic properties and significant tumor growth reduction in vivo .

Case Studies

-

Antimicrobial Efficacy :

- A quantitative structure-activity relationship (QSAR) analysis revealed that the presence of halogenated groups significantly enhances the antimicrobial activity of chloroacetamides. The study confirmed that compounds like N-(4-chlorophenyl) chloroacetamide were among the most active due to their high lipophilicity, allowing them to penetrate cellular membranes effectively .

- Anticancer Research :

Comparative Analysis with Similar Compounds

The biological activity of N-(3-Aminophenyl)-2-(4-chlorophenoxy)acetamide can be compared with other similar compounds:

| Compound Name | Biological Activity |

|---|---|

| N-(3-Amino-4-chlorophenyl)-3-(4-chlorophenoxy)propanamide | Moderate antimicrobial effects |

| N-(3-Amino-4-chlorophenyl)-2-(4-chlorophenoxy)butanamide | Anticancer activity observed |

N-(3-Aminophenyl)-2-(4-chlorophenoxy)acetamide stands out due to its specific combination of functional groups that confer unique chemical and biological properties .

Q & A

Q. What are the optimal reaction conditions for synthesizing N-(3-Aminophenyl)-2-(4-chlorophenoxy)acetamide to maximize yield and purity?

Methodological Answer: The synthesis involves coupling 2-(4-chlorophenoxy)acetic acid derivatives with 1,2-diaminobenzene. Key steps include:

- Reagent Selection: Use 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) as a coupling agent in dichloromethane (DCM) at 0–5°C to minimize side reactions .

- Temperature Control: Maintain 25–30°C during initial mixing to activate intermediates, followed by overnight stirring at room temperature.

- Purification: Monitor reaction progress via TLC (hexane:ethyl acetate, 9:3 v/v). Post-reaction, wash organic layers with HCl (2.0 N) and brine to remove unreacted amines. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure .

- Yield Optimization: Typical yields range from 50–70% under these conditions.

Q. How can researchers confirm the structural integrity of N-(3-Aminophenyl)-2-(4-chlorophenoxy)acetamide post-synthesis?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

- NMR Analysis:

- ¹H NMR (DMSO-d₆): Look for characteristic peaks: δ 9.85 (s, NH), 7.65–6.85 (m, aromatic protons), and 4.60 (s, CH₂) .

- ¹³C NMR: Confirm the acetamide carbonyl signal at ~168 ppm and the 4-chlorophenoxy group at ~155 ppm .

- Mass Spectrometry: ESI-MS should show [M+H]⁺ at m/z corresponding to the molecular formula (C₁₄H₁₂ClN₂O₂: calc. 293.06) .

- X-ray Crystallography: Resolve intramolecular hydrogen bonds (e.g., N–H···O) and dihedral angles between aromatic rings to validate spatial arrangement .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectral data for this compound?

Methodological Answer: Discrepancies often arise from solvation effects or crystal packing forces. To address this:

- Benchmark Computational Models: Compare density functional theory (DFT)-optimized structures with X-ray crystallographic data (e.g., bond lengths, torsion angles). Adjust solvent models (e.g., PCM for DMSO) to match experimental conditions .

- Vibrational Analysis: Use IR spectroscopy to validate DFT-predicted vibrational modes (e.g., amide C=O stretch at ~1650 cm⁻¹). Deviations >10 cm⁻¹ suggest model limitations .

- Hydrogen Bonding: Cross-reference crystallographic data (e.g., N–H···O distances of ~2.1 Å) with molecular dynamics simulations to assess dynamic interactions .

Q. What strategies are effective in modifying the acetamide backbone to enhance bioactivity without compromising stability?

Methodological Answer: Structure-activity relationship (SAR) studies suggest:

- Phenoxy Substitution: Introduce electron-withdrawing groups (e.g., 4-Cl, 4-F) to enhance metabolic stability. For example, fluorination reduces oxidative degradation in vivo .

- Amino Group Functionalization: Replace the 3-aminophenyl group with heterocycles (e.g., indole or piperazine) to improve solubility and target affinity. Evidence from analogous compounds shows indole derivatives exhibit 2–3× higher binding to kinase targets .

- Backbone Rigidification: Incorporate cyclic constraints (e.g., cyclohexyl or tetrahydrothiophene groups) to reduce conformational flexibility and improve selectivity. A 2023 study demonstrated a 40% increase in selectivity for cyclohexyl-modified analogs .

Q. How can researchers analyze environmental persistence or degradation pathways of this compound?

Methodological Answer:

- Hydrolysis Studies: Conduct pH-dependent stability tests (pH 3–9) at 25°C. Monitor degradation via HPLC-UV. Chlorophenoxyacetamides typically hydrolyze faster under alkaline conditions (t₁/₂ ~12 hours at pH 9) .

- Photodegradation: Expose to UV light (254 nm) in aqueous solutions. LC-MS/MS can identify breakdown products (e.g., 4-chlorophenol and acetic acid derivatives) .

- Microbial Degradation: Use soil slurry assays with Pseudomonas spp. to assess biodegradation. Measure residual compound via GC-MS after 14 days. Reported degradation rates are <20% under aerobic conditions .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in polar solvents?

Methodological Answer: Discrepancies may stem from polymorphic forms or impurities. To resolve:

- Polymorph Screening: Perform X-ray powder diffraction (XRPD) to identify crystalline forms. Amorphous phases often show higher apparent solubility .

- Purification: Re-crystallize from DCM/hexane to remove lipophilic impurities. Confirm purity via elemental analysis (C, H, N within ±0.5% of theoretical) .

- Solubility Testing: Use shake-flask method in DMSO, ethanol, and water. Reported solubility: DMSO >50 mg/mL; water <1 mg/mL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.